molecular formula C10H11BrO B1268805 4-(4-Bromophenyl)-2-butanone CAS No. 89201-84-3

4-(4-Bromophenyl)-2-butanone

Cat. No. B1268805
CAS RN: 89201-84-3
M. Wt: 227.1 g/mol
InChI Key: RCQQHTLGGMFKGG-UHFFFAOYSA-N
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Patent
US07943650B2

Procedure details

A mixture of 2,4-pentanedione (200 mg, 206 μL, 2 mmol), the 4-bromobenzyl bromide (2 mmol), and anhydrous potassium carbonate (276 mg, 2 mmol) in methanol (10 mL) was heated at reflux temperature for 16 h. The mixture was then cooled to room temperature, methanol was removed under reduced pressure, and the resulting residue was partitioned between ethyl acetate (10 mL) and water (10 mL). The organic layer was separated, and the aqueous layer was extracted further with ethyl acetate (3×10 mL). The combined organic phase was washed with water (10 mL), dried over anhydrous Na2SO4, and then the solvent was removed under pressure. The resulting oil was chromatographed on a silica gel column using hexanes-ethyl acetate as mobile phase to give 4-(4-bromophenyl)-2-butanone as a clear liquid (302 mg, 67%): Rf=0.38 (hexanes-ethyl acetate 3:1 v/v); 1H NMR (400 MHz, CDCl3): δ 2.15 (s, 3H), 2.75 (t, J=7.2 Hz, 2H), 2.86 (t, J=7.2 Hz, 2H), 7.07 (d, J=8 Hz, 2H), 7.40 (d, J=8.4 Hz, 21; 13C NMR (100 MHz, CDCl3): δ 29.2, 30.2, 44.9, 120.0, 130.2, 131.7, 140.2, 207.4; HRMS (ESI) Calcd. for C10H11BrONa: 248.9891 [M+Na+]. Found: 248.9880.
Quantity
206 μL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
276 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=O)[CH3:5].[Br:8][C:9]1[CH:16]=[CH:15]C(CBr)=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CO>[Br:8][C:9]1[CH:16]=[CH:15][C:5]([CH2:4][CH2:3][C:2](=[O:7])[CH3:1])=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
206 μL
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Two
Name
Quantity
2 mmol
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
276 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
methanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between ethyl acetate (10 mL) and water (10 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted further with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was chromatographed on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 302 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.